
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever and inflammation. It was first synthesized in 1969 and has been widely used since then due to its effectiveness and low toxicity. In
作用机制
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as leukotrienes and cytokines. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is its low toxicity, which makes it a relatively safe drug to use in laboratory experiments. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is readily available and can be easily synthesized in large quantities. However, one of the limitations of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is that it may not be as effective as other NSAIDs in the treatment of certain conditions such as acute pain.
未来方向
There are a number of potential future directions for the study of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide. One area of interest is the potential use of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment regimen for this condition. Another area of interest is the potential use of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide in the treatment of other neurodegenerative disorders such as Parkinson's disease. Finally, there is also interest in the development of new analogs of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide that may have improved efficacy and reduced toxicity.
合成方法
The synthesis of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide involves the reaction of 3,5-difluorophenol with thionyl chloride to form 3,5-difluorophenyl chloride. This intermediate is then reacted with 2-mercaptothiazole to form 1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through recrystallization.
科学研究应用
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and gout. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S2/c11-8-3-7(4-9(12)5-8)6-18(15,16)14-10-13-1-2-17-10/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXYIOVQVNWZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2441123.png)
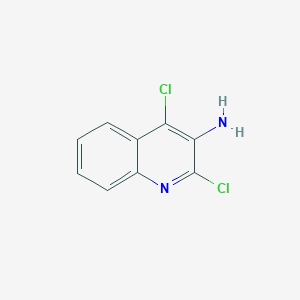
![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)
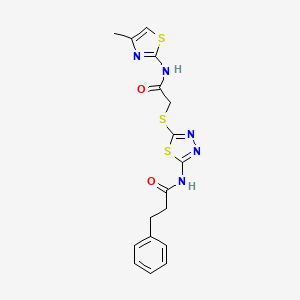
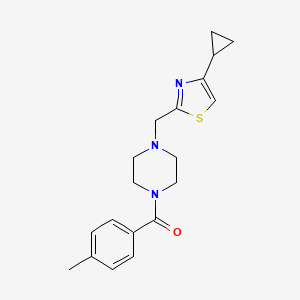
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2441134.png)
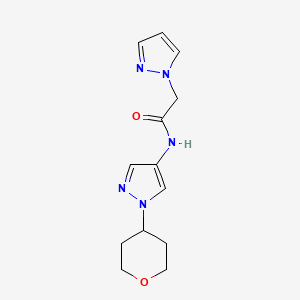
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2441137.png)
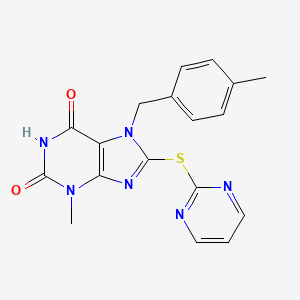
![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)